N~2~-Formyl-L-serinamide
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Overview
Description
N~2~-Formyl-L-serinamide is a chemical compound that belongs to the class of formylated amino acids It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Formyl-L-serinamide typically involves the N-formylation of L-serinamide. This can be achieved through various methods, including the use of formic acid and catalysts. One common approach is the reaction of L-serinamide with formic acid in the presence of a catalyst such as sulfuric acid or a metal-based catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of N2-Formyl-L-serinamide may involve large-scale N-formylation processes using efficient and recyclable catalysts. These processes are designed to be cost-effective and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions or the use of eco-friendly solvents like water or ionic liquids .
Chemical Reactions Analysis
Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .
Comparison with Similar Compounds
N~2~-Formyl-L-serinamide can be compared with other formylated amino acids and formamides. Similar compounds include:
N~2~-Formyl-L-ornithine: Another formylated amino acid with similar properties.
Formamide: A simpler formylated compound used in various chemical reactions.
N~2~-Formyl-L-lysine: A formylated amino acid with applications in peptide synthesis.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry .
Properties
CAS No. |
59867-87-7 |
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Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(2S)-2-formamido-3-hydroxypropanamide |
InChI |
InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1 |
InChI Key |
HDVVKVPLJFERLU-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)NC=O)O |
Canonical SMILES |
C(C(C(=O)N)NC=O)O |
Origin of Product |
United States |
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